7-Chloro-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-amine

Description

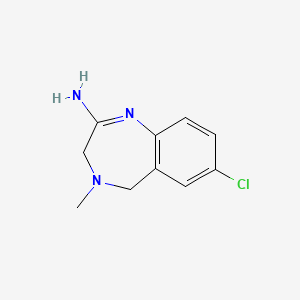

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H12ClN3 |

|---|---|

Poids moléculaire |

209.67 g/mol |

Nom IUPAC |

7-chloro-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-amine |

InChI |

InChI=1S/C10H12ClN3/c1-14-5-7-4-8(11)2-3-9(7)13-10(12)6-14/h2-4H,5-6H2,1H3,(H2,12,13) |

Clé InChI |

MCNMIKLFMPMXNY-UHFFFAOYSA-N |

SMILES canonique |

CN1CC2=C(C=CC(=C2)Cl)N=C(C1)N |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 7-Chloro-4-méthyl-3,5-dihydro-1,4-benzodiazépine-2-amine implique généralement les étapes suivantes :

Formation du cycle benzodiazépinique : L'étape initiale implique la formation du cycle benzodiazépinique par une réaction de condensation entre une ortho-diamine et une cétone.

Méthylation : Le groupe méthyle est introduit en position 4 à l'aide d'agents méthylants tels que l'iodure de méthyle ou le sulfate de diméthyle.

Méthodes de production industrielle

La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Les réactions sont optimisées pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à flux continu et des systèmes automatisés pour garantir une qualité constante.

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

La 7-Chloro-4-méthyl-3,5-dihydro-1,4-benzodiazépine-2-amine a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse de dérivés benzodiazépiniques plus complexes.

Biologie : Étudié pour ses interactions avec les récepteurs des neurotransmetteurs.

Médecine : Enquête sur ses propriétés anxiolytiques, sédatives et anticonvulsivantes potentielles.

Industrie : Utilisé dans le développement de produits pharmaceutiques et comme composé de référence en chimie analytique.

5. Mécanisme d'action

Le mécanisme d'action de la 7-Chloro-4-méthyl-3,5-dihydro-1,4-benzodiazépine-2-amine implique son interaction avec le récepteur de l'acide gamma-aminobutyrique (GABA). Il agit comme un modulateur allostérique positif, améliorant l'effet du GABA, un neurotransmetteur inhibiteur. Cela conduit à une augmentation de l'afflux d'ions chlorure dans les neurones, ce qui entraîne une hyperpolarisation et une diminution de l'excitabilité neuronale, ce qui se traduit par des effets anxiolytiques et sédatifs.

Applications De Recherche Scientifique

7-Chloro-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-amine has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

Biology: Studied for its interactions with neurotransmitter receptors.

Medicine: Investigated for its potential anxiolytic, sedative, and anticonvulsant properties.

Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.

Mécanisme D'action

The mechanism of action of 7-Chloro-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-amine involves its interaction with the gamma-aminobutyric acid (GABA) receptor. It acts as a positive allosteric modulator, enhancing the effect of GABA, an inhibitory neurotransmitter. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability, which manifests as anxiolytic and sedative effects.

Comparaison Avec Des Composés Similaires

a) 7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylmethylamine

- Key Differences :

- Substitution at the 5-position: A 2-fluorophenyl group replaces the hydrogen or methyl group in the target compound.

- Additional methylamine group at the 2-position.

- The methylamine moiety may alter receptor binding kinetics compared to the primary amine in the target compound.

b) Bis(maleate) Derivatives

- The bis(maleate) salt form of the above compound (from evidence) indicates higher solubility in aqueous media, which could improve bioavailability but reduce CNS activity due to decreased lipophilicity .

Pharmacological and Pharmacokinetic Comparisons

| Parameter | 7-Chloro-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-amine | 7-Chloro-5-(2-fluorophenyl) Analog |

|---|---|---|

| Substituents | 7-Cl, 4-CH₃, 2-NH₂ | 7-Cl, 5-(2-FC₆H₄), 2-CH₂NH₂ |

| Receptor Affinity | Likely high GABA-A affinity (unmodified 1,4-BZD core) | Enhanced affinity (fluorophenyl group) |

| Metabolic Stability | Moderate (methyl group may slow oxidation) | Reduced (fluorophenyl increases CYP450 metabolism) |

| Therapeutic Potential | Anxiolytic/sedative (hypothesized) | Potentiated activity but higher toxicity risk |

Research Findings and Limitations

- Available Evidence : The provided evidence lacks direct pharmacological or clinical data for this compound. Comparisons are inferred from structural analogs and general benzodiazepine pharmacology.

- Critical Knowledge Gaps: No in vitro/in vivo studies on the target compound’s receptor binding or metabolic pathways. Safety profiles and therapeutic indices remain unvalidated.

Activité Biologique

7-Chloro-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-amine is a compound belonging to the benzodiazepine class, known for its psychoactive properties. This article examines its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 223.67 g/mol. The structure features a benzodiazepine core that is crucial for its biological activity.

Benzodiazepines primarily exert their effects by enhancing the activity of gamma-aminobutyric acid (GABA) at the GABA_A receptor. This interaction increases chloride ion conductance, leading to hyperpolarization of neurons and resulting in anxiolytic, sedative, and muscle relaxant effects.

Biological Activity

- Anxiolytic Effects : Studies have shown that compounds similar to this compound exhibit significant anxiolytic properties. For instance, in animal models, administration resulted in reduced anxiety-like behaviors as measured by the elevated plus maze test .

- Sedative Effects : The compound has been noted for its sedative effects in various preclinical studies. Dosing in rodent models demonstrated decreased locomotor activity and increased sleep duration .

- Neuroprotective Properties : Some research indicates that benzodiazepines may possess neuroprotective effects, potentially through modulation of oxidative stress pathways and inhibition of apoptotic signaling in neuronal cells .

Study 1: Anxiolytic Efficacy

In a double-blind study involving patients with generalized anxiety disorder (GAD), participants treated with a benzodiazepine derivative showed a significant reduction in anxiety scores compared to placebo controls. The study highlighted the rapid onset of action typical for benzodiazepines .

Study 2: Sedation in Acute Psychosis

Another clinical trial assessed the use of benzodiazepines for managing acute psychosis-induced agitation. Patients receiving treatment demonstrated a marked decrease in agitation levels within hours of administration .

Comparative Analysis

The following table summarizes the biological activities of various benzodiazepine derivatives compared to this compound:

| Compound Name | Anxiolytic Activity | Sedative Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Moderate | High | Yes |

| Lorazepam | High | High | Yes |

| Alprazolam | High | Moderate | No |

| Diazepam | High | Very High | Yes |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 7-Chloro-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-amine using statistical experimental design?

- Methodological Answer : Apply factorial design to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal reaction conditions. Use response surface methodology (RSM) to model interactions between variables and maximize yield while minimizing side products . For purification, integrate membrane separation technologies (e.g., nanofiltration) to isolate the compound efficiently .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this benzodiazepine derivative?

- Methodological Answer : Use - and -NMR to resolve structural ambiguities, focusing on chemical shifts for the chloro and methyl substituents. Pair with HPLC-MS to confirm purity and detect trace intermediates. For crystallinity analysis, employ X-ray diffraction (XRD) if single crystals are obtainable .

Q. How should preliminary biological activity screening be designed for this compound?

- Methodological Answer : Conduct in vitro assays (e.g., receptor-binding studies for GABA modulation) using a tiered approach:

- Tier 1 : High-throughput screening to identify hit concentrations.

- Tier 2 : Dose-response curves to calculate IC/EC values.

Validate results with triplicate runs and statistical tests (e.g., ANOVA) to ensure reproducibility .

Advanced Research Questions

Q. How can quantum chemical calculations and machine learning improve reaction pathway predictions for this compound?

- Methodological Answer : Use density functional theory (DFT) to model reaction intermediates and transition states. Integrate these data with machine learning algorithms (e.g., random forests) trained on experimental datasets to predict regioselectivity and side-reaction risks. Tools like COMSOL Multiphysics enable dynamic simulations of reaction kinetics .

Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproduct formation)?

- Methodological Answer : Employ Bayesian statistical analysis to weigh conflicting hypotheses (e.g., competing reaction mechanisms). Cross-validate with isotopic labeling (- or -tracers) to track atom migration pathways. If computational models disagree with experiments, refine force fields using hybrid QM/MM approaches .

Q. How does reactor design impact scalability for synthesizing this compound under flow chemistry conditions?

- Methodological Answer : Optimize continuous-flow reactors by:

- Step 1 : Simulating mass transfer efficiency using computational fluid dynamics (CFD).

- Step 2 : Testing residence time distribution (RTD) to minimize back-mixing.

- Step 3 : Incorporating inline analytics (e.g., FTIR probes) for real-time monitoring.

Reference CRDC subclass RDF2050112 ("Reaction fundamentals and reactor design") for standardized protocols .

Q. How can chemoinformatics tools enhance SAR (structure-activity relationship) studies for derivatives of this compound?

- Methodological Answer : Build a 3D-QSAR model using molecular docking (e.g., AutoDock Vina) to correlate substituent positions with bioactivity. Validate with free-energy perturbation (FEP) simulations. Curate datasets in compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) to ensure reproducibility .

Notes on Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.